Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate
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Overview
Description
Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
- Rel-tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Rel-tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate is unique due to its specific cyano group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
XXKVWQNGTUSFSH-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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